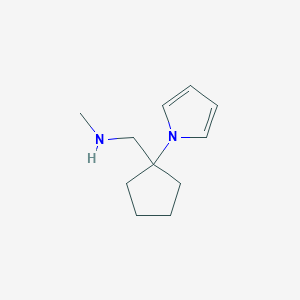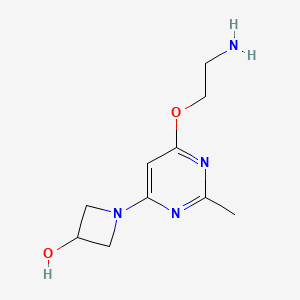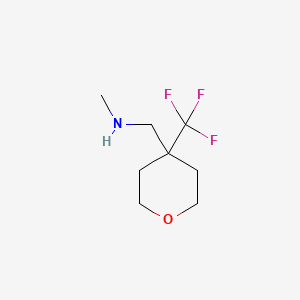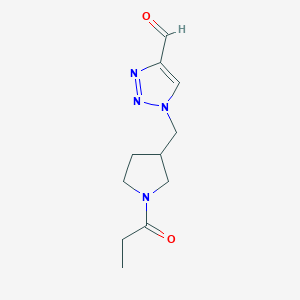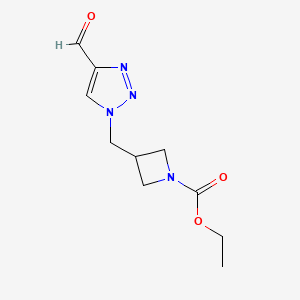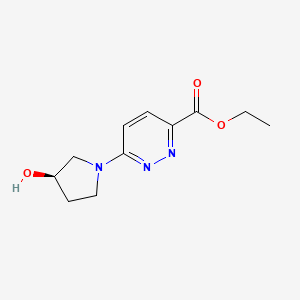
4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid”, there are related studies on the synthesis of similar compounds. For instance, the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one was achieved through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .Applications De Recherche Scientifique
Optical Gating and Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound with structural similarities to 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid, demonstrates potential in the optical gating of nanofluidic devices based on synthetic ion channels. The technology employs photolabile hydrophobic molecules that transition to hydrophilic groups upon UV irradiation, facilitating light-induced permselective transport of ions through channels. This application is promising for controlled release, sensing, and information processing in nanofluidic and microfluidic devices (Ali et al., 2012).
Molecular Engineering for Solar Cells
Compounds featuring the thiophene unit, akin to this compound, are integral in developing organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 films, exhibit high incident photon to current conversion efficiency, demonstrating the crucial role of thiophene derivatives in enhancing solar cell performance through efficient energy conversion (Kim et al., 2006).
Polymerization and Macromonomer Synthesis
Functional esters of trifluoromethanesulfonic acid (triflate esters) have been synthesized for initiating polymerization processes, leading to endgroup-functionalized polytetrahydrofurans. This research underscores the versatility of triflate and related esters in crafting polymers with specific end functionalities, opening avenues for advanced materials design (Dubreuil & Goethals, 1997).
Conducting Polymers and Electrochromic Properties
Conducting polymers derived from esters like octanoic acid 2-thiophen-3-yl-ethyl ester showcase significant electrochromic properties, indicating their potential in electronic and display technologies. These polymers undergo color changes between yellow and blue, with applications in smart windows, displays, and indicators (Camurlu et al., 2005).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic analogues, such as thioflavanones from haloheteroaromatic carboxylic acids, showcases the broad applicability of compounds structurally related to this compound in medicinal chemistry. These compounds exhibit promising biological activities, including anticancer effects, highlighting the intersection of organic synthesis and pharmacological research (Lee, 2013).
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-(thiophen-2-ylmethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2S/c10-9(11,12)5-6(8(13)14)4-7-2-1-3-15-7/h1-3,6H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEGXFRHLJMEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)
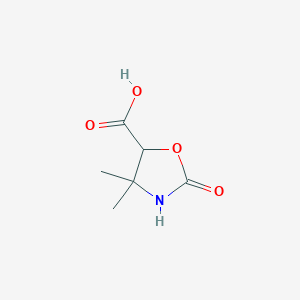
![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)
